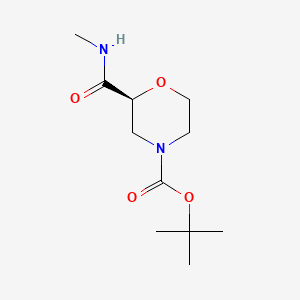

Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom The compound also features a tert-butyl ester group and a methylcarbamoyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.

Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced by reacting the morpholine ring with methyl isocyanate under controlled conditions.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is essential for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the methylcarbamoyl moiety, converting it to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted morpholine derivatives.

Applications De Recherche Scientifique

Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Morpholine-4-carboxylate Derivatives: Compounds with similar structures but different substituents on the morpholine ring.

Carbamoyl Derivatives: Compounds with carbamoyl groups attached to different core structures.

Uniqueness:

Structural Features: The combination of a morpholine ring, a tert-butyl ester group, and a methylcarbamoyl group is unique to this compound.

Reactivity: The specific reactivity of the compound, particularly in oxidation, reduction, and substitution reactions, distinguishes it from other similar compounds.

Activité Biologique

Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C_{11}H_{19}N_{1}O_{4}

- Molecular Weight : 229.28 g/mol

- CAS Number : 135065-76-8

This compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with various biological targets, influencing processes such as fatty acid metabolism and potentially modulating pathways associated with metabolic disorders.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid biosynthesis. Inhibition of ACC can lead to reduced levels of malonyl-CoA, subsequently enhancing fatty acid oxidation and reducing lipid accumulation in tissues.

Table 1: Inhibition Potency of this compound on ACC

| Compound | Enzyme Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | ACC1 | 50 | Moderate inhibition |

| This compound | ACC2 | 55 | Moderate inhibition |

Case Studies

-

Study on Obese Zucker Rats :

A study conducted on obese Zucker rats demonstrated that administration of this compound resulted in significant reductions in hepatic malonyl-CoA levels. This finding suggests its potential utility in treating metabolic syndrome and related disorders.- Findings : The compound effectively lowered triglyceride synthesis and improved fatty acid oxidation rates.

- Dosage : Effective at doses around 30 mg/kg.

-

Human Cell Line Studies :

In vitro studies using human HepG2 cells indicated that this compound inhibited fatty acid synthesis with an EC50 value of approximately 1.6 µM. This suggests a strong potential for therapeutic applications in human metabolic diseases.

Safety and Toxicology

While the biological activity is promising, safety profiles must be established. Preliminary assessments indicate a moderate toxicity level, with hazard statements including H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Further toxicological studies are necessary to fully understand the safety profile of this compound.

Propriétés

Formule moléculaire |

C11H20N2O4 |

|---|---|

Poids moléculaire |

244.29 g/mol |

Nom IUPAC |

tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-6-16-8(7-13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |

Clé InChI |

PMYBRJQKKGRTCC-QMMMGPOBSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)NC |

SMILES canonique |

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.